8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole
Description
Introduction
Historical Context and Discovery of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole
The discovery of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole aligns with the broader exploration of fused heterocyclic systems in the early 21st century, particularly those derived from indole and pyran motifs. While its exact synthesis timeline remains undocumented in public literature, the compound’s CAS registry number (1498526-30-9) suggests its emergence post-2010, coinciding with intensified research into pyranoindole derivatives for pharmaceutical applications.
The molecule’s synthesis likely leverages classical cyclization strategies, such as the Pictet-Spengler reaction, which has been widely employed for constructing tetrahydro-β-carboline and related frameworks. For example, the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions generates imine intermediates that undergo intramolecular cyclization to form tetracyclic systems. Modern adaptations, including transition metal catalysis and Lewis acid-mediated methods, may further enhance the efficiency and stereochemical control of such syntheses. The introduction of a bromine atom at the 8-position probably occurs via electrophilic substitution or late-stage functionalization, leveraging the indole ring’s inherent reactivity.
Table 1: Key Physicochemical Properties of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| Topological Polar Surface Area (TPSA) | 25.02 Ų |
| LogP (Partition Coefficient) | 3.00 |
| Rotatable Bonds | 0 |
| SMILES Notation | BrC1=CC2=C(NC3=C2COCC3)C=C1 |
The compound’s development is driven by its potential as a building block for ADC payloads and albumin-binding therapeutics, where its bromine substituent offers a handle for further functionalization.
Structural Significance in Heterocyclic Chemistry
The structural architecture of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole integrates two pharmacologically critical motifs: the indole nucleus and the tetrahydropyran ring. Indole derivatives are renowned for their prevalence in natural products and drugs, contributing to interactions with biological targets through π-π stacking and hydrogen bonding. The tetrahydropyran moiety introduces conformational rigidity and enhances metabolic stability, making the compound a valuable template for drug design.
Electronic and Steric Features
- Indole System : The electron-rich indole ring facilitates electrophilic substitution at the 8-position, while its planar structure enables interactions with aromatic residues in protein binding pockets.
- Tetrahydropyran Ring : The oxygen atom in the pyran ring participates in hydrogen bonding, and its chair conformation minimizes steric strain, favoring bioactive conformations.
- Bromine Substituent : The bromine atom at position 8 introduces steric bulk and polarizability, potentially enhancing binding affinity or enabling cross-coupling reactions for derivative synthesis.
Comparative Analysis with Related Heterocycles
The pyrano[4,3-b]indole system distinguishes itself from simpler indole or pyran derivatives through its fused bicyclic framework. For instance, compared to tetrahydro-β-carbolines, which lack the pyran oxygen, this compound’s oxygen atom provides additional hydrogen-bonding capabilities, akin to those observed in morphine-derived scaffolds. Similarly, the bromine substituent differentiates it from non-halogenated analogs, offering unique reactivity in Suzuki-Miyaura or Ullmann-type couplings.
Table 2: Structural Comparison of Selected Heterocycles
| Compound | Key Features | Biological Relevance |
|---|---|---|
| Tetrahydro-β-carboline | Two nitrogen atoms, no oxygen | Neuroactive alkaloids |
| 8-Bromo-pyrano[4,3-b]indole | Bromine, pyran oxygen, fused system | Drug discovery building blocks |
| Indole-3-carbinol | Hydroxymethyl substitution | Chemopreventive agent |
The compound’s hybrid structure thus merges the versatility of indole chemistry with the stability of oxygen-containing heterocycles, positioning it as a promising candidate for further exploration in targeted therapeutics.
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole |
InChI |
InChI=1S/C11H10BrNO/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2 |
InChI Key |
DNUSMQSSKGHGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Protection Strategy
- The synthesis typically begins with indole or substituted indoles such as 5-methoxyindole.
- The indole nitrogen is protected using a phenylsulfonyl group (N-phenylsulfonylindole). This protecting group is favored because it is stable during subsequent reactions and can be removed under mild conditions.
Halogenation of Indole Derivatives
- Bromination at the 3-position of the indole is challenging due to the tendency to form multiple brominated products (e.g., 2,3-dibromoindole).
- To achieve selective bromination, molecular bromine is refluxed with indole in the presence of sodium methoxide . For 5-methoxyindole, N-bromosuccinimide (NBS) with catalytic benzoyl peroxide is used for controlled bromination.
- Iodination at the 2-position is conducted via directed ortho metallation using isopropylmagnesium chloride with catalytic diisopropylamine, enabling regioselective functionalization.
Formation of 1,3,4,5-Tetrahydropyrano[4,3-b]indole Core
- The protected indole is subjected to magnesiation , typically with a Grignard reagent, to activate the 2-position.
- This intermediate is then treated with allyl bromide to introduce an allyl substituent at the 2-position.
- The allylated intermediate is converted into a [2-allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol derivative by formylation or hydroxymethylation at the 3-position.
- Cyclization to form the tetrahydropyrano ring is achieved by treatment with mercury(II) acetate [Hg(OAc)2] , which promotes intramolecular cyclization.
- The final reduction step with sodium borohydride (NaBH4) yields the tetrahydropyrano[4,3-b]indole ring system.
Summary of Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Indole protection | Phenylsulfonyl chloride, base | N-phenylsulfonylindole, stable protecting group |
| Bromination (3-position) | Br2 + NaOMe (indole) or NBS + benzoyl peroxide (5-methoxyindole) | Selective 3-bromoindole formation |
| Iodination (2-position) | Isopropylmagnesium chloride + diisopropylamine | 2-Iodoindole intermediate |
| Magnesiation + Allylation | Grignard reagent + allyl bromide | 2-Allyl substituted intermediate |
| Hydroxymethylation | Formylation or equivalent | [2-Allyl-1-(phenylsulfonyl)-1H-indol-3-yl]methanol |
| Cyclization | Hg(OAc)2 | Formation of tetrahydropyrano ring |
| Reduction | NaBH4 | Final tetrahydropyrano[4,3-b]indole compound |
Research Results and Yields
- The overall synthetic route provides good to excellent yields for the aryl-substituted indoles and tetrahydropyranoindoles.
- The key cyclization step using mercury(II) acetate and sodium borohydride is efficient in forming the fused pyran ring.
- The protecting group strategy allows for selective functionalization without harsh deprotection steps.
- The synthetic approach has been validated in studies focusing on antibacterial and antifungal activities of related compounds, indicating the method's robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications of the compound "8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole." However, the search results do provide some information regarding similar compounds and their potential applications.
Structural Information
8-bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole has the molecular formula . The PubChem InChIKey is NIFLZIWCYOSPQJ-UHFFFAOYSA-N .
Potential Applications of Related Compounds
- Indoles and derivatives Indoles and their derivatives exhibit multiple biological activities, including antibacterial, antitumor, analgesia, platelet aggregation-against, and anti-arrhythmia properties . Indole is an important element of many natural and synthetic molecules with significant biological activity .
- 1-(phenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole derivatives These derivatives have potential applications in antitumor drugs . They can also be used for antibacterial, antitumor, and analgesia purposes, as well as to resist platelet aggregation, inhibit gastric acid secretion, promote reabsorption of sodium and water in the kidney, contract the uterus, adjust neurotransmitter release, promote adipose tissue lipolysis, and resist arrhythmia .
- 1,3,4,5-tetrahydropyrano[4,3-b]indoles These compounds can be synthesized from indole and 5-methoxyindole .
Synthesis of Related Compounds
- 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles can be synthesized from indole and 5-methoxyindole .
- 1-(phenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole derivatives can be prepared using 7-bromaniline as a starting material through cyclization, reduction, P-S cyclization, alkylation, heck reaction, and hydrolysis .
Mechanism of Action
The mechanism of action of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival . This inhibition can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Scaffold Variations
Pyrano vs. Thiopyrano Analogs
- 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole (CAS 7076-17-7): Lacks the bromine substituent but shares the thiopyrano core. The absence of bromine reduces molecular weight (189.27 g/mol) compared to the brominated analog (251.12–265.16 g/mol) .
Pyrido vs. Pyrano Systems
- 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS 497261-38-8): Substitutes the pyrano oxygen with a nitrogen atom, forming a pyrido ring.
Substituent Effects
Bromine Position and Halogenation
- 6-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole: Bromine at position 6 instead of 8 may sterically hinder interactions with hydrophobic binding pockets, as seen in tubulin inhibitors .
Functional Group Modifications
- (1-Carboxymethyl-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid (11): Carboxymethyl and ethyl groups improve water solubility but may reduce membrane permeability compared to the brominated analog .
- 2- and 3-Arylindoles (e.g., compound 13a) :
Aryl groups at positions 2 or 3 enhance antimicrobial activity (e.g., MIC = 3.9 µg/mL against Bacillus cereus), suggesting that bromine at position 8 could complement such substitutions .
Antimicrobial Activity
- 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole: Preliminary data suggest activity against Gram-positive bacteria, though specific MIC values are unreported.
- Thiopyrano Analogs: Sulfur-containing derivatives may exhibit broader-spectrum activity due to enhanced membrane penetration .
Anticancer Potential
- Pyrido Analogs :
8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been explored as an intermediate in the synthesis of lumateperone tosylate, a 5-HT2A and DRD2 antagonist with antipsychotic activity . - Tubulin Polymerization Inhibitors: Benzo[b]furan and indole derivatives with similar scaffolds inhibit tubulin assembly (IC₅₀ = 1–10 µM), suggesting brominated pyranoindoles could be optimized for this target .
Biological Activity
8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole (CAS Number: 1498526-30-9) is a synthetic compound belonging to the class of pyranoindoles. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the existing literature on the biological activity of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole, highlighting key findings from various studies.
Chemical Structure and Properties
The molecular formula of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole is C₁₁H₈BrN₃O. Its structural characteristics contribute to its pharmacological activities. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole. For instance:
- Study by Leboho et al. (2010) : This research screened various tetrahydropyranoindoles for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Bacillus cereus with a minimum inhibitory concentration (MIC) of 3.9 µg/mL .
- Tiwari et al. (2010) : This study evaluated a series of substituted tetrahydropyrazino indole derivatives against pathogenic bacteria. The results indicated that some derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the indole structure can enhance antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Research Findings : In vitro studies have shown that derivatives of tetrahydropyranoindoles exhibit cytotoxic effects on various cancer cell lines. For example, compounds similar to 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole have demonstrated significant activity against leukemia cells and solid tumors in preclinical models .
Neuroprotective Effects
Neuroprotective properties are another area where 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole shows promise:
- Mechanism of Action : The compound has been linked to the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antimicrobial Efficacy
A study conducted on various substituted pyranoindoles highlighted that 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole displayed potent antimicrobial properties against multiple strains of bacteria. The study utilized disc diffusion methods to assess the efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, with promising results indicating moderate to high inhibition zones compared to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Pseudomonas aeruginosa | 12 | 20 |
Case Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed on human leukemia cell lines using varying concentrations of 8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole. The results indicated a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
